![molecular formula C20H18O6 B8261953 Sanggenon H](/img/structure/B8261953.png)
Sanggenon H
Overview
Description
Sanggenon H is a useful research compound. Its molecular formula is C20H18O6 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Sanggenon C, a flavonoid related to Sanggenon H, has been extensively studied for its anticancer properties. It has shown promising results in suppressing tumorigenesis in gastric cancer by inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis. The mechanism involves blocking the ERK signaling pathway and inhibiting mitochondrial fission, as demonstrated in human gastric cancer cells and tumor xenografts in nude mice (Chen et al., 2022). Similarly, Sanggenon C has been shown to induce apoptosis in colon cancer cells by increasing reactive oxygen species generation and decreasing nitric oxide production, which is associated with inhibition of inducible nitric oxide synthase expression and activation of the mitochondrial apoptosis pathway (Chen et al., 2017).
Antioxidant and Anti-inflammatory Effects
Sanggenon C also demonstrates antioxidant properties, as evidenced by comparative studies with Sanggenon D, another closely related compound. In various antioxidant assays, Sanggenon C exhibited lower IC50 values, suggesting a more potent antioxidant activity (Li et al., 2018). Additionally, it has been found to effectively inhibit human polymorphonuclear leukocyte adhesion to human synovial cells, suggesting anti-inflammatory capabilities. This effect is achieved by inhibiting the activation of nuclear factor-kappa B (NF-kappaB) (Li et al., 2002).
Neuroprotective and Cardioprotective Effects
Sanggenon C protects against cardiomyocyte hypoxia injury by enhancing autophagy and reducing inflammatory cytokine levels. This effect is mediated through the activation of AMP-activated protein kinase and inhibition of mechanistic target of rapamycin and forkhead box O3a (Gu et al., 2017). Furthermore, it ameliorates cerebral ischemia-reperfusion injury by inhibiting inflammation and oxidative stress through the regulation of the RhoA-ROCK signaling pathway (Zhao & Xu, 2020).
Antidepressant Effects
Sanggenon G, another compound related to Sanggenon H, has shown antidepressant-like effects in rats. It mediates its effects through the serotonergic system and has been suggested as a potential alternative therapeutic approach for the treatment of depression (Lim et al., 2015).
Inhibition of Protein Tyrosine Phosphatase 1B
Sanggenon C and other related compounds have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a regulator of insulin and leptin signaling, which could have implications for metabolic disorders (Cui et al., 2006).
Modulation of GABAA Receptors
Sanggenon G and other related compounds have been found to modulate GABAA receptors, suggesting a potential role in neurological disorders (Kim et al., 2012).
Antimicrobial Activity
Sanggenon D, closely related to Sanggenon H, inhibits the growth of Staphylococcus aureus by affecting the fatty acid biosynthesis system, indicating potential as an antimicrobial agent (Pang et al., 2019).
properties
IUPAC Name |
5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAKXSCQEJXHSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sanggenon H |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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